Stigmastadienone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stigmastadienone, also known as stigmasta-4,22-dien-3-one, is a steroidal compound with the molecular formula C29H46O and a molecular weight of 410.67 g/mol . It is a naturally occurring compound found in various plant species, including Isodon rugosus . This compound has garnered significant attention due to its potential bioactive properties, including anti-inflammatory, anticholinesterase, and antidiabetic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Stigmastadienone can be synthesized through various chemical reactions. One common method involves the ozonization of this compound to produce this compound 22:23 ozonide, followed by reductive cleavage . The reaction conditions typically involve the use of an ozonizing agent and a reducing agent under controlled temperature and pressure.
Industrial Production Methods: Industrial production of this compound often involves the extraction and isolation from natural sources, such as plants. The compound is then purified using chromatographic techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Stigmastadienone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert this compound into other steroidal compounds.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxygenated derivatives, while reduction can produce different steroidal alcohols .
Scientific Research Applications
Stigmastadienone has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Medicine: this compound has shown promise as an anti-inflammatory and antidiabetic agent.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of stigmastadienone involves its interaction with various molecular targets and pathways. For instance, it inhibits cyclooxygenase 2 (COX-2) and 5-lipoxygenase (5-LOX), which are key enzymes in the inflammatory pathway . The compound also exhibits antioxidant properties by scavenging free radicals such as DPPH and ABTS . These interactions contribute to its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Stigmastadienone is structurally similar to other steroidal compounds, such as:
- Stigmasta-4,25-dien-3-one
- Sitostenone
- Stigmasta-4,22,25-trien-3-one
- Stigmasta-4,22-dien-3-one
- Stigmasterol
- Beta-Sitosterol
- Sitosteryl palmitate
- Stigmasta-5,8-dien-3-ol
- Alpha-Spinasterol
- Alpha-Spinasterol acetate
- Alpha-Spinasterone
Uniqueness: What sets this compound apart is its potent inhibitory activity against COX-2 and 5-LOX, making it a promising candidate for anti-inflammatory and analgesic applications . Additionally, its ability to inhibit acetylcholinesterase and butyrylcholinesterase highlights its potential in treating neurodegenerative diseases .
Properties
Molecular Formula |
C29H46O |
---|---|
Molecular Weight |
410.7 g/mol |
IUPAC Name |
17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18-21,24-27H,7,10-17H2,1-6H3/b9-8+ |
InChI Key |
MKGZDUKUQPPHFM-CMDGGOBGSA-N |
Isomeric SMILES |
CCC(/C=C/C(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.